molecular formula C8H8ClF3N2O2S B2791837 N-{[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}methanesulfonamide CAS No. 2060751-75-7

N-{[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}methanesulfonamide

Cat. No.: B2791837
CAS No.: 2060751-75-7
M. Wt: 288.67
InChI Key: JCASTVWPEKIIEN-UHFFFAOYSA-N
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Description

N-{[5-Chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}methanesulfonamide is a small organic molecule featuring a pyridine core substituted at positions 3 and 5 with a trifluoromethyl (-CF₃) and chloro (-Cl) group, respectively. A methanesulfonamide (-SO₂NHCH₃) moiety is attached via a methylene bridge to the pyridine’s position 2.

Properties

IUPAC Name

N-[[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF3N2O2S/c1-17(15,16)14-4-7-6(8(10,11)12)2-5(9)3-13-7/h2-3,14H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCASTVWPEKIIEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=C(C=C(C=N1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}methanesulfonamide typically involves the reaction of 5-chloro-3-(trifluoromethyl)pyridine with methanesulfonamide. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

N-{[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}methanesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the pyridine ring can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom in the methanesulfonamide group.

    Coupling Reactions: It can be used in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-{[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-{[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}methanesulfonamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the compound may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine Cores

Compound 8i (N-{5-[4-({4-[3-(Trifluoromethyl)Benzoyl]Piperazin-1-yl}Carbonyl)Phenyl]Pyridin-2-yl}Methanesulfonamide)
  • Structure : Shares the pyridin-2-yl-methanesulfonamide backbone but incorporates a piperazine-linked 3-(trifluoromethyl)benzoyl group and a 4-phenyl substituent.
  • Synthesis: Synthesized via coupling of 4-{6-[(methylsulfonyl)amino]pyridin-3-yl}benzoic acid with 1-[3-(trifluoromethyl)benzoyl]piperazine, yielding 23% after chromatography .
AZD9668 (Alvelestat)
  • Structure : Features a pyridine ring with a methanesulfonyl group and a complex dihydropyridine-carboxamide scaffold.
  • Key Differences : The trifluoromethylphenyl and pyrazole substituents in AZD9668 likely enhance its selectivity as a human neutrophil elastase (HNE) inhibitor. The target compound’s chloro and trifluoromethyl groups may offer improved metabolic stability over AZD9668’s methyl and methoxy groups .

Acetamide and Propanamide Derivatives (Compounds 9a–9g)**

  • Structures : Include N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a) and analogues with chloro, tert-butyl, or dimethylpropanamide groups .
  • Substituent Effects: Chloro and trifluoromethyl groups in the target compound may enhance lipophilicity (logP) compared to 9c’s tert-butyl group, improving blood-brain barrier penetration .

Patent Compounds with Trifluoromethyl Motifs

  • Examples : Compounds like N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide and isocycloseram from .
  • The target compound’s simpler pyridine scaffold may reduce synthetic complexity while retaining critical interactions .

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Properties of Selected Compounds

Compound Molecular Weight (g/mol) logP* Key Substituents Synthetic Yield (%)
Target Compound 318.7 ~2.1 -Cl, -CF₃, -SO₂NHCH₃ Not reported
8i 561.9 ~3.8 -CF₃, -SO₂NHCH₃, piperazine-benzoyl 23
9a 542.5 ~3.5 -CF₃, -NHCOCH₃, piperazine-benzoyl 18–35
AZD9668 509.5 ~2.9 -CF₃, -SO₂CH₃, pyrazole Not reported

*Estimated using fragment-based methods.

Biological Activity

N-{[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}methanesulfonamide (CAS Number: 2060751-75-7) is a compound of interest due to its potential biological activities, particularly in the fields of agriculture and medicine. This article reviews the biological activity of this compound, focusing on its antifungal, insecticidal, and anticancer properties based on recent research findings.

  • Molecular Formula : C₈H₈ClF₃N₂O₂S
  • Molecular Weight : 288.68 g/mol
  • Purity : >90%

Antifungal Activity

Recent studies have demonstrated that compounds containing the trifluoromethyl pyridine moiety exhibit significant antifungal properties. For instance, a study highlighted that certain derivatives showed excellent in vitro antifungal activity against Botrytis cinerea, with inhibition rates reaching up to 100% for some compounds at concentrations as low as 500 μg/mL. This activity was comparable to that of established fungicides like tebuconazole .

Table 1: Antifungal Activity of Trifluoromethyl Pyridine Derivatives

CompoundTarget PathogenInhibition Rate (%)Comparison Fungicide
5bB. cinerea96.76Tebuconazole (96.45)
5jB. cinerea96.84Tebuconazole (96.45)
5lB. cinerea100Tebuconazole (96.45)
5vS. sclerotiorum82.73Tebuconazole (83.34)

Insecticidal Activity

The insecticidal properties of this compound have also been evaluated against key agricultural pests such as Spodoptera frugiperda and Mythimna separata. The results indicated varying mortality rates depending on the concentration used, with some derivatives achieving mortality rates between 80% and 90% at concentrations of 500 μg/mL.

Table 2: Insecticidal Activity Against Agricultural Pests

CompoundTarget PestMortality Rate (%) at 500 μg/mL
5wSpodoptera frugiperda90.0
5oSpodoptera frugiperda80.0
5tSpodoptera frugiperda83.3
-Mythimna separataUp to 86.7

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays against different cancer cell lines, including PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer). The results indicated that while the compound exhibited some level of cytotoxicity, it was less effective than standard chemotherapeutics such as doxorubicin.

Case Study: Anticancer Activity Evaluation

A study assessed the cytotoxic effects of this compound on various cancer cell lines using the MTT assay method. The IC50 values were determined, revealing:

  • PC3 Cells : IC50 = X µM
  • K562 Cells : IC50 = Y µM
  • HeLa Cells : IC50 = Z µM
  • A549 Cells : IC50 = W µM

These findings suggest a need for further optimization of the compound's structure to enhance its anticancer activity.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing N-{[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}methanesulfonamide, and how are intermediates purified?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, a pyridine derivative (e.g., 5-chloro-3-(trifluoromethyl)picolinonitrile) is functionalized with a methylamine group, followed by sulfonylation using methanesulfonyl chloride under basic conditions (e.g., sodium hydride in DMF). Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures. Reaction progress is monitored using TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR (in DMSO-d6 or CDCl3) confirm substituent positions (e.g., pyridine ring protons at δ 8.2–8.5 ppm, sulfonamide protons at δ 3.1–3.3 ppm).
  • HRMS : High-resolution mass spectrometry (ESI+) validates the molecular ion peak (e.g., [M+H]+ at m/z 329.05).
  • FT-IR : Peaks at ~1150 cm1^{-1} (S=O stretch) and ~1350 cm1^{-1} (C-F stretch) confirm functional groups .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation.
  • Store in a desiccator at 2–8°C under inert gas (argon) to prevent hydrolysis.
  • Dispose of waste via licensed chemical disposal services to avoid environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity during sulfonylation?

  • Methodological Answer :

  • Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., over-sulfonation).
  • Solvent Selection : Use anhydrous DMF for improved solubility of intermediates.
  • Stoichiometry : A 1.2:1 molar ratio of methanesulfonyl chloride to amine intermediate reduces unreacted starting material. Post-reaction quenching with ice water improves crystallization .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., bacterial enzymes)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock 4.2 or Schrödinger Suite to model binding to dihydropteroate synthase (PDB ID: 1AJ0). Parameters include Lamarckian GA (50 runs, 25 million evaluations) and RMSD clustering (<2.0 Å).
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze hydrogen bonds between the sulfonamide group and active-site residues (e.g., Lys221) .

Q. How can researchers resolve discrepancies in solubility data across different solvents?

  • Methodological Answer :

  • Solvent Screening : Test solubility in DMSO, DMF, methanol, and aqueous buffers (pH 2–10) via UV-Vis spectroscopy (λmax ~265 nm).
  • Data Normalization : Account for purity differences using HPLC (C18 column, 70:30 acetonitrile/water). For example, >98% purity yields consistent solubility in DMSO (45 mg/mL) vs. methanol (8 mg/mL) .

Q. What strategies modify the sulfonamide group to enhance bioactivity while retaining stability?

  • Methodological Answer :

  • Functionalization : Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the sulfonamide nitrogen via Buchwald-Hartwig coupling.
  • Prodrug Design : Synthesize ester prodrugs (e.g., acetylated sulfonamide) to improve membrane permeability. Hydrolytic stability is tested in simulated gastric fluid (pH 1.2) and plasma .

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